REACTION_CXSMILES
|
[C:1](Cl)(=O)[C:2]([Cl:4])=[O:3].[O:7]1[CH2:12][CH2:11][N:10]([C:13]2[CH:14]=C([CH:19]=[CH:20][CH:21]=2)C(O)=O)[CH2:9][CH2:8]1>C(Cl)Cl.CN(C=O)C>[O:7]1[CH2:12][CH2:11][N:10]([C:13]2[CH:14]=[C:1]([CH:19]=[CH:20][CH:21]=2)[C:2]([Cl:4])=[O:3])[CH2:9][CH2:8]1
|
Name
|
|
Quantity
|
0.14 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
0.28 g
|
Type
|
reactant
|
Smiles
|
O1CCN(CC1)C=1C=C(C(=O)O)C=CC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
CN(C)C=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 18 hours at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was evaporated
|
Type
|
CUSTOM
|
Details
|
azeotroped with toluene
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
O1CCN(CC1)C=1C=C(C(=O)Cl)C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |